Ethyl 5-fluoroorotate
Description
Significance of Pyrimidine (B1678525) Metabolism in Cellular Processes
Pyrimidine metabolism is a fundamental biochemical pathway essential for life. It is responsible for the synthesis, degradation, and recycling of pyrimidine nucleotides: uridine (B1682114) (U), cytidine (C), and thymidine (B127349) (T). These nucleotides are indispensable as the building blocks for DNA and RNA, making them critical for genetic replication, transcription, and cell division. Beyond their role in nucleic acid synthesis, pyrimidine derivatives are vital for the synthesis of phospholipids, glycoproteins, and coenzymes. The de novo synthesis pathway builds pyrimidines from simple precursors, while salvage pathways recycle bases and nucleosides, ensuring a constant supply for cellular demands. Given its central role in cell proliferation, this pathway is a major focus in various fields of biomedical research.
Role of Halogenated Pyrimidines as Metabolic Probes and Enzyme Inhibitors
The introduction of a halogen atom, such as fluorine, into a pyrimidine ring creates a powerful molecular tool. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule without significantly changing its shape, allowing it to be recognized by enzymes. Halogenated pyrimidines can act as:
Metabolic Probes: By tracking the incorporation of a labeled halogenated pyrimidine, researchers can follow the intricate steps of nucleotide metabolism and nucleic acid synthesis.
Enzyme Inhibitors: Many halogenated pyrimidines, once metabolized, act as potent inhibitors of key enzymes. A classic example is 5-fluorouracil (B62378) (5-FU), which, upon conversion to fluorodeoxyuridine monophosphate (FdUMP), irreversibly inhibits thymidylate synthase, thereby blocking DNA synthesis. This inhibitory action makes them invaluable for studying enzyme function and for therapeutic applications.
Overview of Orotate (B1227488) Derivatives in Biochemical Studies
Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. nih.gov Its derivatives, particularly those modified with halogens, have been instrumental in biochemical and genetic studies. 5-fluoroorotic acid (5-FOA), the parent compound of Ethyl 5-fluoroorotate, is a well-known example. wikipedia.org These derivatives serve as substrates for enzymes in the pyrimidine pathway, such as orotate phosphoribosyltransferase (OPRTase). nih.gov Their subsequent metabolism often leads to the formation of toxic compounds, a property that has been cleverly exploited in genetic selection techniques, particularly in yeast. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4/c1-2-14-6(12)4-3(8)5(11)10-7(13)9-4/h2H2,1H3,(H2,9,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDKYQDYDDQOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=O)N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization of Ethyl 5 Fluoroorotate
Strategies for the Esterification of 5-Fluoroorotic Acid
The conversion of 5-fluoroorotic acid to its ethyl ester is a critical step in the synthesis of various biologically active molecules. A common and direct method for this esterification involves reacting 5-fluoroorotic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out in a solvent like benzene, which aids in the removal of water formed during the reaction, thereby driving the equilibrium towards the product.
Alternative esterification strategies may include the use of different esterifying agents or coupling reagents to facilitate the reaction under milder conditions. However, the classical Fischer esterification method remains a widely employed and effective approach for the synthesis of ethyl 5-fluoroorotate.
Synthesis of Key 5-Fluoroorotic Acid Precursors
The synthesis of this compound is intrinsically linked to the availability of its precursor, 5-fluoroorotic acid. The construction of this key intermediate involves the formation of the pyrimidine (B1678525) ring and the introduction of the fluorine atom.
Condensation Reactions for Pyrimidine Ring Formation
The pyrimidine core of 5-fluoroorotic acid is typically constructed through condensation reactions. One synthetic route involves the condensation of a fluoro-substituted three-carbon component with a urea (B33335) or thiourea (B124793) derivative. For instance, the synthesis of the related compound, 5-fluorouracil (B62378), can be achieved by condensing the ethyl ester of fluoroacetic acid with ethyl formate (B1220265) in the presence of a base like potassium ethoxide. chemicalbook.com This forms a hydroxymethylenefluoroacetic ester, which is then cyclized with S-methylisothiourea. chemicalbook.com Subsequent hydrolysis of the resulting 2-methylthio-4-hydroxy-5-fluoropyrimidine yields the fluorinated pyrimidine ring. chemicalbook.com
A more direct approach to 5-fluoroorotic acid involves the condensation of fluoroacetate (B1212596) and oxalate (B1200264) under alkaline conditions. lookchem.com This is followed by a hydrolysis step to yield the final 5-fluoroorotic acid product. lookchem.com This method is noted for its simplicity and the use of readily available starting materials. lookchem.com In the biosynthesis of pyrimidines in organisms like Saccharomyces cerevisiae, the pyrimidine ring is formed from the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartic acid, leading to N-carbamoyl aspartic acid, which then cyclizes to form dihydroorotic acid and subsequently orotic acid. igem.org
Introduction of Fluorine via Direct Fluorination
The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a crucial step. Direct fluorination of orotic acid or its derivatives is a common strategy. smolecule.comnih.gov This can be achieved using various fluorinating agents, such as elemental fluorine (F2) or trifluoromethyl hypofluorite (B1221730) (CF3OF). chemicalbook.comgoogle.com The reaction is often carried out in an inert liquid medium to control the reactivity of the fluorinating agent. google.com To manage the vigorous nature of the reaction, fluorine gas is frequently diluted with an inert gas like nitrogen. google.com
The direct fluorination of orotic acid produces 5-fluoroorotic acid, which can then be isolated and purified, often through recrystallization from water or alcohols. google.com In some synthetic pathways, the resulting 5-fluoroorotic acid is subsequently decarboxylated to produce the widely used anticancer drug, 5-fluorouracil. nih.govgoogle.com The fluorination of uracil (B121893) derivatives can also be achieved with reagents like acetyl hypofluorite (AcOF) or Selectfluor. researchgate.netmdpi.com
Derivatization to Nucleoside Esters of 5-Fluoroorotic Acid
This compound serves as a building block for the synthesis of more complex nucleoside esters. These derivatives are of interest for their potential biological activities.
Synthesis of 2',3'-O-Isopropylidene-1-(β-D-erythrofuranosyl)-5-fluoroorotic Acid Ethyl Ester
A notable example of derivatization is the synthesis of 2',3'-O-Isopropylidene-1-(β-D-erythrofuranosyl)-5-fluoroorotic Acid Ethyl Ester. This complex molecule is prepared through a multi-step process. The synthesis begins with the preparation of a protected sugar moiety, 2,3-O-isopropylidene-D-erythronolactone. orgsyn.org This lactone can be synthesized from D-isoascorbic acid. orgsyn.org The protected sugar is then coupled with this compound to form the desired nucleoside ester. This glycosylation reaction is a key step in creating the bond between the pyrimidine base and the sugar.
Advanced Techniques for the Purification and Characterization of Synthetic Intermediates and Products
The synthesis of this compound and its derivatives requires robust methods for purification and structural confirmation.
Purification: Purification of the intermediates and final products is commonly achieved through techniques such as recrystallization, which is effective for obtaining pure crystalline solids like 5-fluoroorotic acid. google.com Column chromatography, particularly using silica (B1680970) gel, is another widely used method for separating complex mixtures. orgsyn.org For more volatile compounds, distillation under reduced pressure can be employed. orgsyn.org A specialized technique known as fractional sublimation has been used in the purification of related fluorinated pyrimidines. researchgate.net
Characterization: A suite of analytical techniques is used to confirm the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for elucidating the molecular structure. preprints.orgresearchgate.net ¹³C NMR is particularly useful for identifying the carbon framework, with characteristic shifts indicating the presence of carbonyl and other functional groups. researchgate.net ¹⁹F NMR provides direct evidence for the incorporation of fluorine and can give insights into the electronic environment of the fluorine atom. preprints.orgresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain information about their fragmentation patterns, which can aid in structure confirmation. youtube.comgoogle.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for analyzing reaction mixtures and purified products. google.com
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl groups (C=O) and N-H bonds, which are characteristic of the pyrimidine ring structure. youtube.com
Below is a table summarizing the key analytical techniques and their applications in the characterization of this compound and its derivatives.
| Analytical Technique | Application | Key Information Obtained |
| ¹H NMR Spectroscopy | Structural Elucidation | Position and number of hydrogen atoms |
| ¹³C NMR Spectroscopy | Structural Elucidation | Carbon skeleton, identification of carbonyl and other carbon environments researchgate.net |
| ¹⁹F NMR Spectroscopy | Structural Confirmation | Presence and chemical environment of fluorine atoms preprints.orgresearchgate.net |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular formula and fragmentation patterns youtube.com |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Identification of key functional groups like C=O and N-H youtube.com |
| Column Chromatography | Purification | Separation of desired products from reaction mixtures orgsyn.org |
| Recrystallization | Purification | Obtaining highly pure crystalline solids google.com |
Biochemical Interactions and Enzymatic Mechanisms of Action
Interactions with Pyrimidine (B1678525) Biosynthesis Enzymes
The primary mechanism of action of 5-fluoroorotate involves its engagement with enzymes that process natural orotate (B1227488), thereby disrupting the normal flow of pyrimidine nucleotide production.
Orotidine (B106555) 5'-Monophosphate Decarboxylase (OMPDC)
Orotidine 5'-Monophosphate Decarboxylase (OMPDC), encoded by the URA3 gene in yeast, is the final enzyme in the de novo pyrimidine biosynthetic pathway. wikipedia.org It catalyzes the conversion of orotidine 5'-monophosphate (OMP) into uridine (B1682114) 5'-monophosphate (UMP), a critical precursor for all pyrimidine nucleotides. wikipedia.org OMPDC is renowned for its extraordinary catalytic proficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction without the need for cofactors or metal ions. wikipedia.org
OMPDC can recognize and process derivatives of 5-fluoroorotic acid. The enzyme catalyzes the decarboxylation of these fluorinated substrates, a reaction that proceeds through a proposed vinyl carbanion intermediate. This catalytic action is central to the cytotoxic effect of 5-fluoroorotate in cells expressing OMPDC, as the eventual product is the toxic compound 5-fluorouracil (B62378). wikipedia.org
The fluorine atom at the 5-position of the pyrimidine ring significantly influences the kinetics of the decarboxylation reaction catalyzed by OMPDC. The electron-withdrawing nature of the 5-fluoro substituent provides substantial stabilization to the negatively charged vinyl carbanion-like transition state that forms during the reaction.
Research comparing the OMPDC-catalyzed decarboxylation of truncated substrate analogs, 1-(β-D-erythrofuranosyl)orotic acid (EO) and its fluorinated counterpart, 1-(β-D-erythrofuranosyl)-5-fluoroorotic acid (FEO), demonstrates this effect quantitatively. The presence of the 5-fluoro substituent in FEO results in a 3.5 kcal/mol stabilization of the transition state. This stabilization is reflected in a dramatic increase in the reaction rate.
| Substrate Analog | Second-Order Rate Constant (M-1s-1) | Relative Rate Enhancement |
|---|---|---|
| 1-(β-D-erythrofuranosyl)orotic acid (EO) | 0.026 | 1x |
| 1-(β-D-erythrofuranosyl)-5-fluoroorotic acid (FEO) | 10 | ~385x |
This kinetic enhancement underscores the critical role of the 5-fluoro substituent in facilitating the enzymatic reaction by lowering the activation energy of the rate-limiting step.
Orotate Phosphoribosyltransferase (PyrE/URA5)
Orotate Phosphoribosyltransferase (OPRTase), also known as PyrE in bacteria or as part of the bifunctional UMP synthase in mammals, is another key enzyme in pyrimidine biosynthesis. researchgate.net It catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP). researchgate.net
5-Fluoroorotic acid (5-FOA) serves as a substrate for OPRTase. usbio.net The enzyme catalyzes the phosphoribosylation of 5-FOA, converting it into 5-fluoroorotidine monophosphate (5-F-OMP). usbio.net This reaction is the initial activation step that channels the fluorinated analog into the pyrimidine pathway. Following this conversion, 5-F-OMP becomes a substrate for OMPDC, which then decarboxylates it to form the toxic metabolite 5-fluorouridine (B13573) monophosphate (FUMP). usbio.net This two-step enzymatic conversion is the basis for the use of 5-FOA as a selective agent in yeast genetics to identify cells lacking a functional URA3 gene. wikipedia.orgnih.gov
Dihydroorotase (DHOase) Inhibition Mechanisms
Dihydroorotase (DHOase) is the third enzyme in the de novo pyrimidine synthesis pathway. nih.gov It is a zinc-dependent metalloenzyme that catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate. nih.govresearchgate.net The catalytic mechanism involves a binuclear zinc center where a bridging hydroxide (B78521) ion acts as the nucleophile in the hydrolysis direction of the reaction. ebi.ac.uk In mammals, DHOase is one of three enzymatic activities found on the multifunctional CAD protein. nih.govebi.ac.uk
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
The primary mechanism of action of Ethyl 5-fluoroorotate and its active form, 5-fluoroorotic acid, is not the inhibition of Dihydroorotate Dehydrogenase (DHODH). DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the oxidation of dihydroorotate to orotate nih.govnih.govwikipedia.org. Inhibitors of DHODH represent a distinct class of therapeutic agents. In fact, the biological activity of 5-fluoroorotic acid relies on the downstream enzymes of the pyrimidine pathway, which recognize it as an analogue of their natural substrate, orotic acid. Studies have shown that the effects of known DHODH inhibitors can be rescued by the addition of orotic acid, the product of the DHODH-catalyzed reaction nih.gov. Furthermore, 5-fluorouracil (5-FU), a key downstream metabolite of this compound, has been shown to not inhibit DHODH activity nih.gov. Therefore, this compound functions as a substrate analogue that is metabolically activated, rather than as an inhibitor of DHODH.
Subsequent Metabolic Conversions and Downstream Enzymatic Targets
Following its probable initial hydrolysis to 5-fluoroorotic acid (5-FOA), the compound enters the pyrimidine biosynthesis pathway, where it is converted into several active nucleotide analogues.
The conversion of 5-FOA to the active nucleotide 5-fluorouridine monophosphate (5-FUMP) is a critical activation step. This transformation is a two-step enzymatic process primarily utilized in yeast and other organisms with a functional URA3 gene or its mammalian equivalent, UMP synthase usbio.netzymoresearch.comusbio.net.
Step 1: Conversion to 5-Fluoroorotidine 5'-Monophosphate (5-FOMP): The enzyme orotate phosphoribosyltransferase (OPRT), a component of the bifunctional enzyme UMP synthase, catalyzes the reaction between 5-FOA and phosphoribosyl pyrophosphate (PRPP). This reaction yields 5-fluoroorotidine 5'-monophosphate (5-FOMP) researchgate.net.
Step 2: Decarboxylation to 5-FUMP: The second enzymatic activity of UMP synthase, orotidine-5'-phosphate (OMP) decarboxylase, then acts on 5-FOMP, removing the carboxyl group to produce 5-fluorouridine monophosphate (5-FUMP) usbio.netusbio.netzymoresearch.com.
It is the ultimate formation of fluorinated uracil (B121893) metabolites that leads to cellular toxicity in organisms that can perform this conversion usbio.netzymoresearch.com.
The ribonucleotide 5-FUMP can be further metabolized to the deoxyribonucleotide 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (5-FdUMP), a key inhibitor of DNA synthesis. This conversion follows the general pathway for deoxyribonucleotide formation:
Phosphorylation to FUDP: 5-FUMP is first phosphorylated by uridine monophosphate kinase (UMP-CMP kinase) to form 5-fluorouridine diphosphate (B83284) (FUDP) researchgate.netresearchgate.net.
Reduction to FdUDP: The enzyme ribonucleotide reductase (RNR) then acts on FUDP, reducing the ribose sugar to a deoxyribose and forming 5-fluoro-2'-deoxyuridine diphosphate (FdUDP) researchgate.netnih.gov.
Dephosphorylation to FdUMP: Finally, FdUDP is dephosphorylated to yield 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP) researchgate.netresearchgate.net.
This multi-enzyme pathway channels the fluorinated pyrimidine from an RNA precursor pool towards the DNA precursor pool.
The primary and most well-characterized mechanism of action for fluoropyrimidines is the potent inhibition of thymidylate synthase (TS) by 5-FdUMP spandidos-publications.comnih.govnih.gov. TS catalyzes the sole de novo pathway for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair researchgate.netwikipedia.org.
The inhibition is a mechanism-based, or "suicide," inhibition. 5-FdUMP, acting as a close analogue of the natural substrate deoxyuridine monophosphate (dUMP), binds to the nucleotide-binding site of TS. In the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF), a covalent bond is formed between the enzyme, the inhibitor, and the cofactor nih.govresearchgate.netnih.gov. This creates an exceptionally stable ternary complex that effectively locks the enzyme in an inactive state researchgate.netclinpgx.org. By blocking access of the natural substrate dUMP to the active site, this inhibition leads to a depletion of the intracellular dTMP and consequently deoxythymidine triphosphate (dTTP) pools. This depletion disrupts DNA synthesis and repair, ultimately leading to DNA damage and cell death researchgate.netnih.gov.
In addition to its conversion to the deoxyribonucleotide FdUMP, the intermediate 5-FUMP can be further phosphorylated to generate 5-fluorouridine 5'-triphosphate (FUTP), which impacts RNA metabolism. This pathway involves two sequential phosphorylation steps:
FUMP to FUDP: As mentioned previously, 5-FUMP is phosphorylated to 5-fluorouridine diphosphate (FUDP) by uridine monophosphate kinase researchgate.netresearchgate.net.
FUDP to FUTP: Nucleoside diphosphate kinases then catalyze the phosphorylation of FUDP to the triphosphate level, yielding 5-fluorouridine 5'-triphosphate (FUTP) researchgate.netomicsonline.org.
Interaction with Other Relevant Cellular Enzymes
The complete bioactivation of this compound involves a cascade of enzymatic interactions. Beyond the primary target, thymidylate synthase, several other enzymes are crucial for the metabolic conversion of the parent compound into its active forms.
| Enzyme | Role in this compound Metabolism | Reference |
|---|---|---|
| Cellular Esterases | Presumed to hydrolyze the parent compound this compound to its active acid form, 5-fluoroorotic acid. | (Inferred) |
| Orotate Phosphoribosyltransferase (OPRT) | Catalyzes the conversion of 5-fluoroorotic acid to 5-fluoroorotidine 5'-monophosphate (5-FOMP). This is a key initial activation step. | researchgate.netresearchgate.netnih.gov |
| Orotidine-5'-Phosphate (OMP) Decarboxylase | Decarboxylates 5-FOMP to form 5-fluorouridine monophosphate (5-FUMP). This enzyme and OPRT are part of the bifunctional UMP synthase. | usbio.netzymoresearch.com |
| Uridine Monophosphate (UMP) Kinase | Phosphorylates 5-FUMP to 5-fluorouridine diphosphate (5-FUDP), a precursor for both FUTP and FdUMP. | researchgate.netresearchgate.net |
| Ribonucleotide Reductase (RNR) | Reduces the ribose moiety of 5-FUDP to a deoxyribose, forming 5-fluoro-2'-deoxyuridine diphosphate (FdUDP). | researchgate.netnih.gov |
| Nucleoside Diphosphate Kinase | Phosphorylates 5-FUDP to 5-fluorouridine 5'-triphosphate (FUTP), an active metabolite that incorporates into RNA. | researchgate.netomicsonline.org |
| Dihydropyrimidine (B8664642) Dehydrogenase (DPD) | The rate-limiting enzyme in the catabolism (breakdown) of 5-fluorouracil. While not part of the activation pathway, its activity influences the overall cellular concentration of active fluoropyrimidines. | nih.govnih.govdrugbank.com |
Additionally, enzymes of the pyrimidine salvage pathway, such as thymidine (B127349) phosphorylase (TP) and thymidine kinase (TK), can also metabolize fluoropyrimidines like 5-fluorouracil, providing an alternative route to the formation of active nucleotides researchgate.netnih.govumk.pl.
Serine Hydroxymethyltransferase (SHMT)
There is no direct evidence to suggest that this compound interacts with Serine Hydroxymethyltransferase (SHMT). However, an indirect but significant relationship exists through its metabolite, 5-fluorouracil (5-FU). SHMT is a crucial enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. This latter product is essential for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and repair.
The interaction between 5-FU and SHMT is primarily contextualized within the mechanisms of cancer cell resistance to 5-FU. Research has shown that cancer cells can develop resistance to 5-FU by altering their metabolic pathways, including the one-carbon metabolism pathway where SHMT is a key player.
Detailed Research Findings:
In colorectal cancer (CRC) models, resistance to 5-FU has been linked to alterations in serine metabolism. 5-FU-resistant cells have demonstrated a heightened dependence on serine, which they acquire by either upregulating its endogenous synthesis or increasing its uptake from the environment. This increased serine availability fuels the activity of the mitochondrial isoform of SHMT, SHMT2.
The SHMT2-driven metabolism of serine in the mitochondria is a specific adaptation in resistant cells. This heightened enzymatic activity supports the biosynthesis of purines and potentiates the DNA damage response, thereby counteracting the cytotoxic effects of 5-FU. Consequently, interfering with serine availability or inhibiting the mitochondrial serine metabolism pathway has been shown to reverse 5-FU resistance.
This indirect mechanism underscores a complex biochemical interplay where the efficacy of a drug derived from this compound is modulated by the activity of SHMT2.
Table 1: Summary of the Indirect Interaction between this compound's Metabolite (5-FU) and SHMT
| Enzyme | Metabolite | Nature of Interaction | Key Research Finding |
| Serine Hydroxymethyltransferase 2 (SHMT2) | 5-Fluorouracil (5-FU) | Indirect; related to drug resistance | Increased SHMT2-driven serine metabolism in mitochondria contributes to 5-FU resistance in colorectal cancer cells by supporting nucleotide biosynthesis and DNA damage response. |
Yeast mRNA Guanylyltransferase
Extensive review of the scientific literature reveals no documented direct or indirect biochemical interactions between this compound or its metabolites, including 5-fluoroorotic acid and 5-fluorouracil, and Yeast mRNA Guanylyltransferase.
Yeast mRNA guanylyltransferase is a key enzyme in the process of mRNA capping, which is essential for mRNA stability, transport, and translation. The enzyme catalyzes the transfer of a GMP moiety from GTP to the 5' end of the nascent mRNA transcript.
While the related compound 5-fluoroorotic acid (5-FOA) is a well-known tool in yeast genetics, its mechanism of action does not involve the mRNA guanylyltransferase. 5-FOA is used to select for yeast cells that have lost the URA3 gene. The product of the URA3 gene, orotidine-5'-phosphate decarboxylase, converts 5-FOA into the toxic compound 5-fluorouracil. Thus, only cells lacking a functional URA3 gene can survive in the presence of 5-FOA. This selection mechanism is independent of the mRNA capping process.
Furthermore, studies on the effects of 5-fluorouracil on yeast have primarily focused on its impact on RNA metabolism in a broader sense, such as the inhibition of rRNA processing and the accumulation of various non-coding RNAs. There is no evidence to suggest that 5-FU or its derivatives directly inhibit or otherwise modulate the activity of yeast mRNA guanylyltransferase.
Table 2: Status of Interaction with Yeast mRNA Guanylyltransferase
| Compound/Metabolite | Enzyme | Interaction Status |
| This compound | Yeast mRNA Guanylyltransferase | No documented interaction |
| 5-Fluoroorotic acid | Yeast mRNA Guanylyltransferase | No documented interaction |
| 5-Fluorouracil | Yeast mRNA Guanylyltransferase | No documented interaction |
Cellular and Molecular Biological Activities in Vitro Studies
Effects on De Novo Pyrimidine (B1678525) Biosynthesis Pathways
Ethyl 5-fluoroorotate, after being metabolized to 5-fluoroorotic acid (5-FOA), enters the de novo pyrimidine biosynthesis pathway as a fraudulent substrate. researchgate.netchemicalbook.com 5-FOA is a structural analog of orotic acid, a key precursor in the synthesis of pyrimidine nucleotides. researchgate.netlookchem.com The pathway is disrupted when the enzyme orotate (B1227488) phosphoribosyltransferase (OPRTase), part of the bifunctional enzyme UMP synthase, converts 5-FOA into 5-fluoroorotidine monophosphate (5-FOMP). biorxiv.orgresearchgate.net
In the subsequent step, orotidine-5'-phosphate decarboxylase, the other enzymatic component of UMP synthase, metabolizes 5-FOMP into 5-fluorouridine (B13573) monophosphate (5-FUMP). chemicalbook.combiorxiv.org This conversion channels the fluorinated analog further into pyrimidine metabolism, leading to the synthesis of toxic downstream products. chemicalbook.combiorxiv.org The process effectively hijacks the normal pathway responsible for producing Uridine (B1682114) 5'-monophosphate (UMP), the foundational pyrimidine nucleotide from which all others are derived. nih.gov The ability of 5-FOA and its derivatives to inhibit key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase, has been a subject of investigation. nih.gov
Impact on Nucleic Acid Synthesis and Integrity
The metabolic products of this compound exert profound effects on the synthesis and integrity of both RNA and DNA through distinct mechanisms.
The metabolite 5-fluorouridine monophosphate (5-FUMP) can be further phosphorylated to 5-fluorouridine triphosphate (5-FUTP). This fluorinated nucleotide is recognized by RNA polymerases and subsequently incorporated into nascent RNA chains. biorxiv.orgscispace.com The presence of 5-fluorouracil (B62378), the active moiety, within the RNA structure can disrupt RNA processing, stability, and function, including its role in protein synthesis. scispace.comlookchem.com Studies have demonstrated that 5-fluorouracil and 5-fluoroorotic acid are incorporated into the RNA of various cell types, but not into DNA. scispace.com This incorporation is a key component of the compound's biological activity.
A primary mechanism of action for fluoroorotate derivatives is the potent inhibition of DNA synthesis. researchgate.net This inhibition is not direct but is mediated through a critical enzyme, thymidylate synthase (TS). The metabolite 5-FUMP is converted into 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (5-FdUMP). chemicalbook.combiorxiv.orgalfachemch.com 5-FdUMP is a powerful and specific inhibitor of thymidylate synthase. researchgate.netchemicalbook.com
Thymidylate synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.net 5-FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, N5,N10-methylenetetrahydrofolate, effectively halting the catalytic cycle. acs.org This blockage leads to a depletion of the intracellular thymidine (B127349) pool, resulting in "thymineless death" and the cessation of DNA replication and repair. researchgate.netlookchem.com Studies have shown that 5-fluoro-2'-deoxyuridylate is a high-affinity inhibitor of Plasmodium falciparum thymidylate synthase. nih.gov
| Metabolite | Target Enzyme | Mechanism | Kinetic Parameter (Ki) | Reference |
|---|---|---|---|---|
| 5-fluoro-2'-deoxyuridylate | Plasmodium falciparum thymidylate synthase | Inhibition | 2 nM | nih.gov |
Modulation of Specific Gene Expression and Regulatory Mechanisms
The interference of this compound metabolites with fundamental cellular processes triggers significant changes in gene expression and regulatory networks. The most prominent application of this effect is in molecular genetics, particularly in yeast (Saccharomyces cerevisiae). 5-FOA is widely used as a counter-selective agent to identify mutants in the URA3 gene, which encodes orotidine-5'-phosphate decarboxylase. lookchem.comalfachemch.comzymoresearch.com Strains with a functional URA3 gene convert 5-FOA into toxic metabolites and cannot survive in its presence, whereas ura3 mutants are resistant. alfachemch.com This powerful selection system has been instrumental in various genetic techniques, including plasmid shuffling and allelic replacement, demonstrating a direct link between the compound's metabolism and the regulation of a specific metabolic gene. zymoresearch.comchalmers.se
Beyond this well-established role, resistance to 5-FOA has also been linked to mutations in other genes, such as URA6 (encoding UMP/CMP kinase), indicating a broader impact on nucleotide metabolism pathways. biorxiv.orgbiorxiv.org
Mechanisms of Cellular Response and Acquired Resistance to Fluoroorotic Acid Derivatives
Cells can develop resistance to fluoroorotic acid derivatives through various adaptive mechanisms. These responses often involve modifications to pathways responsible for the uptake or metabolism of the compound.
One documented mechanism of acquired resistance involves alterations in the transport of pyrimidine bases into the cell. researchgate.net Studies in Arabidopsis thaliana have identified mutants resistant to 5-FOA that are specifically defective in the uptake of uracil (B121893) and uracil-like bases. nih.govoup.com In these mutants, resistance was not due to changes in the activity of key enzymes in the pyrimidine pathway but rather to a failure to import the toxic analog. nih.govoup.com This suggests that the gene affected, designated FOR1, is involved in a transport mechanism specific for uracil. nih.gov The resistance could be reversed by introducing a functional uracil transporter gene from Escherichia coli (uraA), confirming that impaired transport was the basis for resistance. nih.govoup.com Similarly, in fungi like Candida lusitaniae, the uracil permease Fur4p is involved in the transport of uracil and 5-fluorouracil, and its regulation is a key factor in sensitivity to fluorinated pyrimidines. nih.govbiorxiv.org
Hypothetical Enzymatic Detoxification Pathways
The detoxification of this compound is primarily understood through the metabolic pathways of its subsequent, more widely studied metabolites, namely 5-fluoroorotic acid (5-FOA) and 5-fluorouracil (5-FU). In a cellular environment, it is hypothesized that this compound is first metabolized to 5-FOA. This conversion is likely mediated by non-specific carboxylesterases, which hydrolyze the ethyl ester bond to yield 5-fluoroorotic acid and ethanol (B145695).
Once formed, 5-fluoroorotic acid is not typically detoxified directly. Instead, it enters the pyrimidine biosynthesis pathway where it is converted into toxic metabolites. The primary detoxification mechanisms are therefore directed at these downstream products, particularly 5-fluorouracil (5-FU). The catabolism of 5-FU is the principal detoxification route, preventing its incorporation into RNA and DNA and its inhibition of essential enzymes.
The main enzymatic pathway for the detoxification of fluoropyrimidines involves the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). unimi.it This enzyme is responsible for the rapid degradation of 5-FU into the inactive compound 5,6-dihydro-5-fluorouracil (5-FUH2). unimi.it It has been demonstrated that DPD deactivates more than 85% of administered 5-FU, highlighting its central role in the detoxification process. unimi.it
Other hypothetical detoxification pathways are considered much less significant or are not known to occur in mammalian cells. One such possibility is the dehalogenation of the fluorinated pyrimidine, which would involve the replacement of the fluorine atom with a hydrogen atom to yield non-toxic orotic acid or uracil. researchgate.net However, enzymes that catalyze such dehalogenation reactions are exceedingly rare. researchgate.net Another theoretical pathway is the complete degradation of the pyrimidine ring. researchgate.net These catabolic pathways, however, typically use uracil or thymine (B56734) as the initial substrate, not orotic acid or its derivatives. researchgate.net While some microorganisms possess a reductive pathway that starts from orotic acid, this is not a known pathway in plants or mammals. researchgate.net
The following table outlines the key enzymes and their hypothetical roles in the metabolic and detoxification pathways following cellular exposure to this compound.
Table 1: Hypothetical Enzymatic Roles in this compound Metabolism and Detoxification
| Enzyme | Putative Substrate | Resulting Product(s) | Role in Pathway |
|---|---|---|---|
| Carboxylesterases | This compound | 5-Fluoroorotic acid, Ethanol | Prodrug Activation / Initial Metabolism |
| Orotate phosphoribosyltransferase (part of UMP Synthase) | 5-Fluoroorotic acid | 5-Fluoroorotidine 5'-monophosphate (5-FOMP) | Anabolism to toxic metabolite researchgate.net |
| Orotidine (B106555) 5'-phosphate decarboxylase (part of UMP Synthase) | 5-Fluoroorotidine 5'-monophosphate | 5-Fluorouridine monophosphate (5-FUMP) | Anabolism to toxic metabolite researchgate.net |
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 5-Fluoroorotic acid | 5-FOA |
| 5-Fluorouracil | 5-FU |
| Ethanol | |
| 5,6-dihydro-5-fluorouracil | 5-FUH2 |
| Orotic acid | |
| Uracil | |
| Thymine | |
| 5-Fluoroorotidine 5'-monophosphate | 5-FOMP |
| 5-Fluorouridine monophosphate | 5-FUMP |
| Dihydropyrimidine dehydrogenase | DPD |
Computational and Theoretical Investigations of Ethyl 5 Fluoroorotate and Analogs
Molecular Docking Studies of Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in understanding the binding mechanisms of potential drug candidates.
Studies have shown that orotate (B1227488) and its derivatives, such as 5-fluoroorotate, can act as inhibitors of key enzymes in the pyrimidine (B1678525) biosynthesis pathway. nih.gov Molecular docking simulations have been employed to explore the interactions of these compounds with enzymes like dihydroorotase and dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov For instance, docking studies with DHODH, a critical enzyme for the conversion of dihydroorotate to orotate, help to elucidate how inhibitors bind within the active site. researchgate.netresearchgate.net
In a related study, molecular docking of 5-aminoorotic acid complexes with the enzyme xanthine (B1682287) oxidase revealed specific binding interactions. The lanthanum(III) complex of 5-aminoorotic acid was shown to form 14 hydrogen bonds and five carbon-hydrogen interactions within the enzyme's active site, highlighting the importance of the pyrimidine functional group for stable binding. mdpi.com Similarly, docking has been used to understand why certain parasites exhibit resistance to specific drugs. For example, the differential binding modes of decoquinate (B1670147) and atovaquone (B601224) within the Q_o site of cytochrome b, a component of the mitochondrial electron transport chain, were revealed through docking, explaining the lack of cross-resistance. acs.org
These computational models are crucial for rational drug design, allowing researchers to visualize inhibitor-enzyme interactions and predict how structural modifications might enhance binding affinity and selectivity. researchgate.net
Table 1: Examples of Molecular Docking Studies on Orotate Analogs and Related Enzyme Inhibitors
| Compound/Analog Class | Target Enzyme/Receptor | Key Findings from Docking | Reference(s) |
| 5-Fluoroorotate | Dihydroorotate Dehydrogenase (DHODH) | Functions as a competitive inhibitor in the pyrimidine pathway. | nih.gov |
| 5-Aminoorotic Acid Complexes | Xanthine Oxidase (XO) | Showed extensive hydrogen bonding and hydrophobic interactions within the active site, suggesting a mechanism for XO inhibition. | mdpi.com |
| Amino nicotinic/Isonicotinic Acids | Human DHODH (hDHODH) | Docking scores were used to assess potential drug-like properties of new chemical entities. | researchgate.net |
| Leflunomide Analogs | Dihydroorotate Dehydrogenase (DHODH) | The final model provides a better understanding of DHODH inhibitor-enzyme interactions. | researchgate.net |
| Orotate | G-Quadruplex DNA | Docking suggested a stacking interaction for the orotate/aggregate interaction, differing from binding within the major groove of the monomer. | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and properties of molecules. These methods provide highly accurate information on molecular geometries, energies, and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it ideal for geometry optimization and the analysis of molecular properties. ntnu.nogoogle.com In a DFT calculation, the geometry of a molecule is adjusted to find the lowest energy arrangement, known as the equilibrium geometry. ntnu.no
For orotic acid and its derivatives, DFT calculations have been performed to optimize their molecular geometries fully. kau.edu.sa Methods like B3LYP with basis sets such as 6-311G** have been shown to produce computed geometrical parameters that correspond well with those determined experimentally through X-ray diffraction. kau.edu.sa
Beyond geometry, DFT is used to calculate key molecular properties that dictate a molecule's reactivity. chimicatechnoacta.ruarabjchem.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. chimicatechnoacta.ru A smaller gap generally implies higher reactivity. These calculations help in understanding the charge-transfer interactions within the molecule and predicting its chemical behavior. chimicatechnoacta.ru
Table 2: Quantum Chemical Parameters Calculated via DFT
| Parameter | Description | Significance | Reference(s) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron; higher energy indicates a better donor. | chimicatechnoacta.ruarabjchem.org |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron; lower energy indicates a better acceptor. | chimicatechnoacta.ruarabjchem.org |
| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | chimicatechnoacta.ruarabjchem.org |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. | arabjchem.org |
| Heat of Formation | Enthalpy change when a compound is formed from its elements | Indicates the thermodynamic stability of the molecule. | arabjchem.org |
The biological function of a molecule is often dictated by its three-dimensional shape or conformation. Computational studies on 5-substituted orotic acid derivatives have investigated their conformational stability. researchgate.net DFT methods, such as RB3LYP/6-311++G(3df,3dp), combined with 13C NMR data, suggest that most of these derivatives exist in a planar conformation. researchgate.net
A key area of conformational freedom in orotic acid is the rotation around the C6–C12 bond, which connects the carboxylic acid group to the pyrimidine ring. kau.edu.sa This rotation gives rise to two primary planar conformations: syn and anti. DFT calculations at the B3LYP/6-311G** level have shown the syn-form to be slightly more stable than the anti-form by approximately 1.58 kcal/mol. kau.edu.sa However, the barrier to internal rotation is low (around 7.66 kcal/mol), suggesting that orotic acid can behave as a free rotor in this region, with both conformations being probable. kau.edu.sa The stability of the syn-form is attributed not to enhanced conjugation but rather to more favorable electrostatic interactions, such as decreased dipole-dipole repulsion. kau.edu.sa
Furthermore, studies have shown that for 5-substituted orotic acid derivatives, the diketo tautomeric form is the most stable compared to the zwitterionic and enol forms. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. collaborativedrug.comyoutube.com By systematically modifying parts of a lead molecule and observing the resulting changes in activity, researchers can determine which functional groups and structural features are crucial for the desired biological effect. youtube.comrjraap.com
The nature of substituent groups on the orotic acid ring can significantly influence the molecule's electronic properties and, consequently, its biochemical activity. These effects can be broadly categorized as inductive effects (electron withdrawal/donation through sigma bonds) and resonance effects (electron delocalization through the pi system). libretexts.org
For 5-substituted orotic acid derivatives, the electronic effects of different substituents have been quantified using linear free energy relationships (LFER). researchgate.net Correlation analysis of substituent-induced chemical shifts (SCS) in 13C NMR with parameters like Hammett constants (σ) allows for the separation and quantification of inductive and resonance effects. researchgate.net Such studies have found good Hammett correlations for all carbon atoms in the orotic acid ring, indicating a clear transmission of electronic effects from the substituent. researchgate.net
The nature of the substituent also impacts reactivity. For example, the rate of decarboxylation of orotate derivatives is markedly affected by the nature of the substituent at the N1 position. nih.gov The introduction of a fluorine atom, as in ethyl 5-fluoroorotate, is a common strategy in medicinal chemistry. The high electronegativity of fluorine can significantly alter the electronic distribution in the ring, potentially enhancing binding affinity to target enzymes through inductive effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational extension of SAR that seeks to build a mathematical model correlating chemical structure with biological activity. nirmauni.ac.in These models use calculated molecular descriptors (e.g., topological, hydrophobic, electronic) to predict the activity of new, untested compounds. researchgate.netnirmauni.ac.in
Several QSAR studies have been performed on inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the pyrimidine pathway that utilizes orotate. researchgate.netnirmauni.ac.innirmauni.ac.in In one study on aryl carboxylic acid amide derivatives, statistically significant 2D-QSAR models were developed using methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nirmauni.ac.in The PLS model yielded a high correlation coefficient (r² = 0.848) and cross-validated coefficient (q² = 0.802), indicating good predictive ability. nirmauni.ac.in The models highlighted the importance of topological and hydrophobic descriptors for inhibitory activity. nirmauni.ac.in
Another study on amino nicotinic and isonicotinic acid derivatives as hDHODH inhibitors also produced robust 2D and 3D-QSAR models. researchgate.net The 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), produced a model with high statistical significance (q² = 0.630, r² = 0.949). The resulting contour maps suggested that electronegative substituents on the biphenyl (B1667301) ring system were favorable for strong inhibitory activity. researchgate.net These QSAR models are powerful tools for optimizing lead compounds and designing more potent enzyme inhibitors. researchgate.netnirmauni.ac.in
Table 3: Summary of QSAR Models for hDHODH Inhibitors
| Inhibitor Class | QSAR Method | Statistical Parameters | Key Findings | Reference(s) |
| Aryl Carboxylic Acid Amides | MLR | r² = 0.851, q² = 0.795 | Emphasized importance of topological, estate number, and hydrophobic descriptors. | nirmauni.ac.in |
| Aryl Carboxylic Acid Amides | PLS | r² = 0.848, q² = 0.802 | High predictability, useful for designing potent hDHODH inhibitors. | nirmauni.ac.in |
| Amino nicotinic/Isonicotinic Acids | PLS (2D-QSAR) | r² = 0.864, q² = 0.786 | Alignment-independent descriptors are important for predicting activity. | researchgate.net |
| Amino nicotinic/Isonicotinic Acids | CoMFA (3D-QSAR) | r² = 0.949, q² = 0.630 | Electronegative substituents at the biphenyl ring enhance inhibitory activity. | researchgate.net |
| Leflunomide Analogs | SOMFA (3D-QSAR) | r² = 0.687, r_cv² = 0.664 | Model showed good predictive ability for understanding inhibitor-enzyme interactions. | researchgate.net |
Molecular Dynamics Simulations for Elucidating Compound Behavior and Binding Kinetics
Molecular dynamics (MD) simulations are powerful computational tools used to model the time-dependent behavior of molecular systems, providing detailed atomic-level insights into the interactions between a ligand, like 5-fluoroorotate, and its biological target. These simulations can elucidate the stability of the ligand-protein complex, identify key interacting amino acid residues, and predict the kinetics of binding and dissociation.
Research into the primary target of 5-fluoroorotate, the bifunctional enzyme dihydroorotate dehydrogenase (DHODH) and orotate phosphoribosyltransferase (OPRT), has utilized MD simulations to understand inhibitor binding. For instance, studies on the related compound 5-fluorouracil (B62378) (5-FU) have employed MD simulations to explore its interaction with various target enzymes. These simulations, often run for nanoseconds, track the trajectory of atoms and reveal the stability of the complex through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govresearchgate.netresearchgate.net
A key aspect revealed by computational studies is the conformational dynamics of the target enzyme upon inhibitor binding. For example, dihydroorotase (DHOase), another enzyme in the pyrimidine biosynthesis pathway inhibited by 5-fluoroorotate, possesses a flexible active site loop. nih.gov Crystallographic studies, often complemented by computational analysis, show that this loop can adopt different conformations ("loop-in" or "loop-out") depending on the bound ligand. nih.gov Intriguingly, while the "loop-in" conformation was historically associated with substrate binding, recent findings indicate that inhibitors like 5-fluoroorotate also bind in this mode, challenging previous models and offering new avenues for drug design. nih.gov
The stability of ligand-protein complexes is a critical factor in drug efficacy. MD simulations can quantify this stability by calculating binding free energies. For analogs of 5-FU, these calculations have shown favorable and spontaneous binding within the active site of target proteases, with binding energies ranging from -4.8 to -7.9 kcal/mol. nih.govresearchgate.net These energies are derived from the noncovalent interactions, primarily hydrogen bonds, formed between the ligand and key amino acid residues in the binding pocket. nih.govnih.gov
The table below summarizes findings from various computational studies on 5-fluoroorotate analogs and their interactions with target proteins.
| Compound/Analog | Target Protein | Simulation Time | Key Findings |
| 5-FU Analogs | 3CLpro (SARS-CoV-2) | 100 ns | Four candidates showed stable binding, maintained by noncovalent interactions, especially hydrogen bonds with key residues like GLU166 and HIS163. nih.govresearchgate.net |
| 5-FU with Curcumin Analogs | B-cell lymphoma 2 (BCL-2) | 100 ns | Ligand pairs remained securely bound, showing good stability with controlled RMSD changes. researchgate.net |
| 5-FU and Norcantharidin (NCTD) | Caspase-9 | 10 ns | The complex system was stable, with hydrogen bonds forming between the ligands and residues like SER-287. nih.gov |
Applications of 5 Fluoroorotic Acid Derivatives in Molecular Genetics and Biochemistry Research
Genetic Selection Systems and Strain Engineering
The most prominent application of 5-FOA and its derivatives is in genetic selection, particularly for the isolation of specific mutants. This is achieved through a process known as counterselection or negative selection, where the presence of a specific gene renders the cell inviable under particular conditions.
The budding yeast Saccharomyces cerevisiae has been a model organism for genetic research, partly due to the development of sophisticated selection tools like the 5-FOA system. nih.gov This system is centered around the URA3 gene, which encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase. biorxiv.orgyeastgenome.org This enzyme is essential for the de novo synthesis of pyrimidines, specifically catalyzing the conversion of OMP to uridine (B1682114) monophosphate (UMP). yeastgenome.org
Wild-type yeast cells with a functional URA3 gene can synthesize their own uracil (B121893) and are denoted as Ura+. However, these cells are sensitive to 5-FOA. The URA3 enzyme, OMP decarboxylase, recognizes 5-FOA as a substrate and converts it into the toxic compound 5-fluorouracil (B62378) (5-FU). wikipedia.orgbiorxiv.org 5-FU is a potent antimetabolite that gets incorporated into both RNA and DNA, leading to errors in synthesis and ultimately causing cell death. biorxiv.org
Conversely, yeast cells that have a loss-of-function mutation in the URA3 gene (ura3 mutants) are unable to convert 5-FOA to its toxic form and are therefore resistant to its effects. frenoy.eu These mutants are auxotrophic for uracil, meaning they cannot grow unless uracil is supplied in the medium. This differential sensitivity is the basis for a powerful counterselection strategy: plating a population of yeast on a medium containing both 5-FOA and uracil will exclusively allow the growth of ura3 mutants. nih.govfrenoy.eu This technique is foundational for numerous genetic manipulations, including:
Plasmid Shuffling: A technique to study essential genes, where a wild-type copy of a gene is maintained on a URA3-containing plasmid while the chromosomal copy is knocked out. Mutations can then be introduced into a second plasmid, and 5-FOA is used to select for cells that have lost the original URA3 plasmid, allowing the study of the mutant phenotype. nih.govjohnshopkins.edu
Gene Disruption: Creating targeted gene knockouts where the URA3 gene is used as a selectable marker that can be subsequently removed by 5-FOA selection. protocols.io
Reverse Two-Hybrid Systems: Screening for the disruption of protein-protein interactions where the interaction leads to the expression of URA3, making the cells sensitive to 5-FOA. nih.gov
Recent studies have identified that mutations in the URA6 gene, which is also involved in the pyrimidine (B1678525) synthesis pathway, can provide an alternative mechanism for 5-FOA resistance. nih.govbiorxiv.org Unlike ura3 mutants, these ura6 mutants remain prototrophic for uracil. biorxiv.org
Table 1: Principle of URA3-based Counterselection with 5-FOA in S. cerevisiae
| Genotype | Phenotype | Enzyme Activity (OMP Decarboxylase) | Growth on Medium lacking Uracil | Growth on Medium with 5-FOA | Outcome |
| URA3 | Ura+ | Active | Yes | No | Cell death due to 5-FU production biorxiv.org |
| ura3 | Ura- | Inactive | No | Yes | Cell survival and growth frenoy.eu |
The utility of 5-FOA-based counterselection extends beyond yeast to prokaryotic systems. A similar strategy has been successfully adapted for genetic manipulation of the opportunistic pathogen Staphylococcus aureus. nih.govnih.gov In bacteria, the functional homologs of the yeast URA3 gene are pyrF (encoding orotidine-5'-phosphate decarboxylase) and pyrE (encoding orotate (B1227488) phosphoribosyltransferase). nih.govresearchgate.net The products of these genes convert 5-FOA into the toxic intermediate 5-fluoro-UMP. nih.gov
This system enables efficient, markerless allelic replacement, a technique used to create specific modifications in the bacterial chromosome without leaving behind an antibiotic resistance marker. The process typically involves two steps:
Integration: A suicide or conditional-replication plasmid is constructed. This plasmid contains the desired genetic modification (e.g., a gene deletion) flanked by regions of homology to the target locus on the chromosome. It also carries a functional copy of the pyrFE genes. The plasmid is introduced into a pyrFE mutant strain of S. aureus. Homologous recombination integrates the entire plasmid into the chromosome. This event can be selected for by plating the cells on a medium lacking pyrimidines, as only cells that have integrated the pyrFE genes will be able to grow. nih.gov
Excision (Counterselection): In the second step, a second homologous recombination event is promoted, which excises the plasmid backbone and the pyrFE marker from the chromosome. This event can result in either the restoration of the original wild-type allele or the retention of the desired modification. To select for cells that have successfully excised the plasmid, the population is grown on a medium containing 5-FOA. Only cells that have lost the pyrFE genes will survive, thus selecting for the desired allelic replacement. nih.govnih.gov
This powerful technique has facilitated the creation of numerous specific deletions and modifications in S. aureus, significantly advancing the genetic analysis of this important pathogen. nih.gov The broad effectiveness of 5-FOA against bacteria like E. coli suggests its wide applicability for genetic engineering in various prokaryotes. frenoy.eu
Utilization as Biochemical Probes for Elucidating Metabolic Pathways
Derivatives of 5-fluoroorotic acid serve as valuable biochemical probes for dissecting the intricacies of the pyrimidine biosynthesis pathway. Because 5-FOA is an analog of a natural metabolic intermediate, orotic acid, its metabolism (or lack thereof) can reveal the status and function of specific enzymes within this pathway. nih.gov
When introduced into cells, 5-FOA is processed by the same enzymes that act on orotic acid. The key enzymes, orotate phosphoribosyltransferase (pyrE) and OMP decarboxylase (pyrF/URA3), convert it into toxic fluorinated nucleotides. nih.gov This specific enzymatic conversion allows researchers to:
Identify Pathway Components: By screening for mutants resistant to 5-FOA, researchers can identify the genes encoding the enzymes responsible for its conversion to a toxic product. This has been fundamental in identifying and characterizing genes like URA3, pyrE, and pyrF. frenoy.eunih.gov
Trace Metabolic Flow: The conversion of 5-FOA to 5-FU demonstrates the metabolic flux through this section of the pyrimidine pathway. The accumulation of specific intermediates in mutant strains can provide insights into the reaction sequence and its regulation.
Study Gene Regulation: The expression of genes like URA3 can be studied by placing them under the control of different promoters and assessing the resulting sensitivity to 5-FOA. This allows for a functional readout of promoter activity.
The specific toxicity of 5-FOA derivatives makes them precise tools for interrogating the pyrimidine synthesis pathway, enabling the genetic and biochemical dissection of this essential metabolic process.
Investigations into Nucleotide Transport Mechanisms
For 5-fluoroorotic acid and its derivatives to exert their biological effects, they must first be transported across the cell membrane into the cytoplasm where the pyrimidine synthesis enzymes reside. This prerequisite makes these compounds potential substrates for studying the mechanisms of nucleotide precursor transport.
While the primary application of 5-FOA is counterselection based on intracellular metabolism, its efficacy is inherently linked to cellular uptake. Therefore, it can be used as a tool to investigate transport proteins. For instance, researchers could design screens to isolate 5-FOA-resistant mutants that, unlike ura3 or pyrF mutants, still possess a functional OMP decarboxylase. Such a phenotype would suggest a defect in a different gene, possibly one encoding a transporter protein responsible for the uptake of orotic acid and its analogs. By identifying and characterizing these genes, a deeper understanding of how cells acquire pyrimidine precursors from their environment can be achieved.
Development of Research Tools for Enzyme Characterization and Kinetic Studies
5-fluoroorotate derivatives are not only useful for genetic selection but also serve as tools for detailed biochemical studies of enzymes, particularly those involved in nucleotide metabolism. The metabolites of 5-fluoroorotate can act as potent enzyme inhibitors, allowing for detailed kinetic analysis.
A key example is the study of thymidylate synthase, a crucial enzyme for DNA synthesis. Research on the enzyme from the malaria parasite Plasmodium falciparum has shown that 5-fluoro-2'-deoxyuridylate, a downstream metabolite of 5-fluoroorotate, is a high-affinity inhibitor of thymidylate synthase with an inhibition constant (Ki) of 2 nM. nih.gov Such potent and specific inhibition allows for detailed kinetic characterization of the enzyme's active site and mechanism of action. nih.gov
Table 2: Kinetic Parameters of P. falciparum Thymidylate Synthase Inhibition
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Significance |
| 5-fluoro-2'-deoxyuridylate | P. falciparum Thymidylate Synthase | 2 nM | Demonstrates potent inhibition by a 5-fluoroorotate metabolite nih.gov |
| D1694-(glu)4 | P. falciparum Thymidylate Synthase | 1.5 nM | A potent folate analog inhibitor for comparison nih.gov |
Furthermore, the 5-FOA selection system itself can be adapted to study enzyme function and protein-protein interactions. The yeast reverse two-hybrid system, for example, links a specific protein interaction to the expression of the URA3 gene. nih.gov In this setup, cells in which the interaction occurs are sensitive to 5-FOA. This system can be used to screen for mutations or small molecules that disrupt the interaction, as their presence will confer 5-FOA resistance. This provides a powerful, high-throughput method for characterizing the factors that influence enzyme complexes and protein interaction networks.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes for Ethyl 5-fluoroorotate Analogs with Enhanced Specificity
While this compound has demonstrated significant biological activity, the exploration of novel synthetic routes to generate analogs with enhanced target specificity and improved pharmacological profiles is a critical next step. Future research will likely focus on developing more efficient and versatile synthetic methodologies. Strategies may include late-stage fluorination techniques and diversification of the ethyl ester moiety to explore a wider chemical space.
Key research aims in this area include:
Combinatorial Synthesis: Employing combinatorial chemistry to create large libraries of this compound derivatives. This approach allows for systematic modification of the pyrimidine (B1678525) ring and the ester group to investigate structure-activity relationships (SAR) thoroughly.
Fragment-Based Drug Discovery (FBDD): Utilizing FBDD to identify small molecular fragments that bind to the target enzyme, which can then be grown or linked to develop novel analogs with high affinity and specificity.
Stereoselective Synthesis: Developing synthetic pathways that allow for precise control over the stereochemistry of more complex analogs, which can be crucial for optimizing interactions with the chiral environment of an enzyme's active site.
The synthesis of novel analogs is fundamental to overcoming challenges such as off-target effects and the development of resistance. By creating a diverse portfolio of related compounds, researchers can identify candidates with superior therapeutic potential.
Advanced Structural Biology Studies of Enzyme-Inhibitor Complexes via X-ray Crystallography and Cryo-EM
A profound understanding of how this compound and its analogs interact with their target enzymes at an atomic level is essential for rational drug design. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable tools for achieving this. nih.govnih.gov These methods can provide detailed three-dimensional structures of the enzyme-inhibitor complex, revealing the precise binding mode and the key molecular interactions that govern inhibition.
Future structural biology studies will be pivotal for:
Elucidating Binding Mechanisms: Determining the exact orientation of the inhibitor within the enzyme's active site and identifying the specific amino acid residues involved in binding. X-ray crystallography has been fundamental in characterizing active sites and understanding catalytic mechanisms for numerous enzymes. nih.gov
Visualizing Conformational Changes: Capturing snapshots of the enzyme in different states to understand any conformational changes that occur upon inhibitor binding. nih.gov This information is crucial for understanding the dynamics of inhibition.
Guiding Analog Design: Using the detailed structural information to design new analogs that can form more optimal interactions with the target, thereby increasing potency and selectivity. Cryo-EM, in particular, has emerged as a powerful approach for visualizing inhibitor binding in systems that are difficult to crystallize. nih.govnih.gov
The table below summarizes the application of these advanced structural methods.
| Technique | Resolution | Key Insights Provided | Relevance to this compound |
| X-ray Crystallography | High (often <2 Å) | Precise atomic coordinates of the enzyme-inhibitor complex, detailed hydrogen bonding networks, and water-mediated interactions. nih.gov | Provides a static, high-resolution map for understanding the fundamental basis of inhibition and for structure-based drug design. nih.govnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic to high (2-4 Å) | Structure of large, flexible, or membrane-bound protein complexes that are intractable to crystallization. nih.gov Can visualize different conformational states. | Enables the study of this compound's target enzymes that may exist in large multi-protein complexes or possess significant flexibility, revealing dynamic aspects of inhibition. nih.govnih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects
To fully comprehend the biological impact of this compound, research must extend beyond its primary target to a systems-level analysis. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to the compound. nih.govembopress.org This approach can uncover not only the intended on-target effects but also potential off-target interactions, downstream pathway modulations, and mechanisms of resistance.
Future research integrating multi-omics data will aim to:
Identify Global Cellular Responses: Use transcriptomics (RNA-seq) and proteomics to determine how the expression of all genes and proteins changes in response to treatment with this compound. arxiv.org
Map Metabolic Perturbations: Employ metabolomics to measure changes in the levels of endogenous metabolites, providing a direct readout of the biochemical impact of enzyme inhibition. embopress.org
Construct Predictive Models: Combine multi-omics data with computational modeling to build predictive models of the compound's effects across different cell types or conditions. arxiv.org This can help in identifying biomarkers for efficacy or toxicity.
Rational Design of Biochemical Modulators Based on Deep Structural and Mechanistic Insights
The culmination of advancements in synthesis, structural biology, and systems-level analysis is the rational design of new and improved biochemical modulators. By leveraging deep structural and mechanistic insights, scientists can move beyond traditional trial-and-error screening and intelligently design molecules with desired properties. epa.gov
This forward-looking approach involves:
Structure-Based Computational Modeling: Using the high-resolution structures of enzyme-inhibitor complexes (from Section 7.2) as a template for in silico screening of virtual compound libraries and for the de novo design of novel inhibitors with optimized binding geometries.
Informing Design with Omics Data: Incorporating insights from multi-omics data (from Section 7.3) to design modulators that not only have high on-target potency but also a minimal off-target footprint, thereby reducing potential side effects.
Iterative Design-Synthesize-Test Cycles: Creating a feedback loop where newly designed compounds are synthesized (as per Section 7.1), tested in biological assays, and their co-crystal structures are determined. The results of each cycle provide refined information for the next round of design, progressively leading to more effective and specific molecules. researchgate.netresearchgate.net
This integrated, rational design strategy represents the future of drug discovery and holds the key to unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the established synthetic routes for Ethyl 5-fluoroorotate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via enzymatic coupling using orotate phosphoribosyl transferase (OPRTase) to catalyze the reaction between 5-fluoroorotate and 5’-phosphoribosyl-1’-pyrophosphate (PRPP). Key variables include pH (optimal range: 7.5–8.5), temperature (37°C for enzyme activity), and stoichiometric ratios of substrates. Purification often involves chromatography (e.g., ion-exchange or HPLC) to separate byproducts like unreacted 5-fluoroorotate . Yield optimization requires monitoring reaction kinetics and enzyme stability under varying buffer conditions.
Q. How can researchers validate the structural integrity of this compound in novel synthetic batches?
Structural validation combines spectroscopic and crystallographic methods:
Q. What is the primary biochemical mechanism of this compound in inhibiting thymidylate synthase (TS)?
this compound is metabolized to 5-fluoro-dUMP, which covalently binds TS, blocking dTMP synthesis. In Plasmodium falciparum, this inhibition occurs at nanomolar concentrations (IC ≈ 0.37 nM), disrupting pyrimidine biosynthesis. Host toxicity at higher doses arises from incorporation of 5-fluoronucleotides into RNA/DNA, necessitating uridine/thymidine rescue protocols in mammalian cell models .
Advanced Research Questions
Q. How do contradictory IC50_{50}50 values for this compound arise across Plasmodium species, and how should researchers address this in experimental design?
P. falciparum exhibits 90-fold greater sensitivity (IC = 0.37 nM) than P. berghei (IC = 32.2 nM) due to differences in pyrimidine salvage pathways. P. berghei can scavenge host reticulocyte-derived pyrimidines, reducing drug efficacy. To mitigate confounding:
- Use synchronized parasite cultures to control growth stage variability .
- Supplement in vitro assays with dialyzed serum to eliminate exogenous pyrimidines .
- Validate findings across multiple species and include dihydroartemisinin controls to rule off-target effects .
Q. What experimental strategies can resolve conflicting data on host toxicity vs. antiparasitic efficacy?
- Dose-response stratification : Test sub-nanomolar to millimolar ranges to distinguish TS inhibition (low-dose) from RNA/DNA incorporation (high-dose) .
- Rescue assays : Co-administer thymidine (100 µM) or uridine (50 µM) to mammalian cells to isolate TS-specific effects .
- Metabolic profiling : Use -labeled glucose tracing to quantify pyrimidine salvage vs. de novo synthesis in host-parasite systems .
Q. How can researchers model this compound resistance in Plasmodium, and what molecular mechanisms underpin resistance?
Resistance is induced via serial passaging under incremental drug pressure (e.g., 15 generations in mice for P. berghei). Key mechanisms include:
- Apoptotic pathway activation : Resistant parasites exhibit oligonucleosomal DNA fragmentation and mitochondrial membrane depolarization .
- Fitness cost analysis : Measure parasitemia reduction (e.g., 66% fitness cost in resistant P. berghei) via growth curves in drug-free media .
- Comparative genomics : Identify mutations in TS or transporters (e.g., PfCRT) via whole-genome sequencing of resistant vs. wild-type strains .
Q. What are best practices for designing in vivo studies to evaluate this compound efficacy without confounding host toxicity?
- Dosing regimen : Use pulsed administration (e.g., 5 mg/kg every 48 hrs) to maintain sub-toxic serum levels while targeting parasite replication cycles .
- Biomarker monitoring : Track liver enzymes (ALT/AST) and hematocrit to detect host toxicity .
- Parasite load quantification : Combine qPCR (e.g., P. falciparum 18S rRNA) with Giemsa-stained smears for cross-validation .
Methodological Considerations
Q. How should researchers optimize crystallization conditions for this compound-protein complexes?
- Buffer screening : Use 0.2 M KCl, 30% sucrose, and 10 mM 5-fluoroorotate in hanging-drop vapor diffusion assays .
- Cryoprotection : Add reservoir solution incrementally to prevent crystal cracking during flash-freezing .
- Data collection : Address diffraction anisotropy by truncating resolution limits (e.g., 2.7 Å) and refining with anisotropic B-factors .
Q. What statistical frameworks are suitable for analyzing dose-response and resistance data?
- Four-parameter logistic model : Fit sigmoidal curves to calculate IC, Hill slope, and maximal efficacy.
- ANOVA with post-hoc tests : Compare growth rates between resistant/wild-type parasites across multiple replicates.
- Survival analysis : Use Kaplan-Meier plots for in vivo efficacy studies, censoring host mortality events .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
